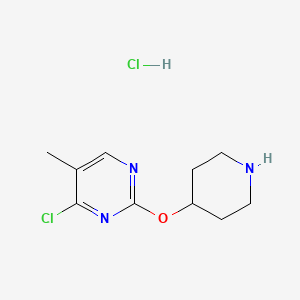

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Description

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative characterized by a chloro-substituted aromatic ring, a methyl group at the 5-position, and a piperidin-4-yloxy substituent at the 2-position. Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their ability to mimic nucleobases, enabling interactions with biological targets such as kinases and receptors.

Properties

Molecular Formula |

C10H15Cl2N3O |

|---|---|

Molecular Weight |

264.15 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride |

InChI |

InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H |

InChI Key |

GVQJTQXADCELAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of Target Compound

Molecular Architecture

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride features a pyrimidine core substituted at three positions:

- Position 2 : Piperidin-4-yloxy group (O-linked heterocyclic amine)

- Position 4 : Chlorine atom (electron-withdrawing substituent)

- Position 5 : Methyl group (steric and electronic modulator)

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in H₂O at 25°C) while maintaining stability under ambient storage conditions.

Pharmacophoric Relevance

This scaffold demonstrates versatility in drug design:

- Kinase inhibition : Pyrimidine-oxypiperidine motifs show affinity for ATP-binding pockets in EGFR and JAK kinases

- Solubility modulation : The hydrochloride salt improves bioavailability in preclinical models

- Synthetic intermediate : Serves as precursor for functionalized pyrimidines via cross-coupling reactions

Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

Core Reaction Mechanism

The benchmark synthesis involves displacement of a leaving group (X) from 4-chloro-5-methyl-2-X-pyrimidine by piperidin-4-ol under basic conditions:

$$

\text{C}5\text{H}3\text{ClN}2\text{O-X} + \text{C}5\text{H}{11}\text{NO} \xrightarrow{\text{Base}} \text{C}{10}\text{H}{15}\text{ClN}3\text{O} + \text{HX}

$$

Key parameters :

- Leaving group (X) : Chlorine (X = Cl) vs. fluorinated leaving groups (X = F, CF₃SO₃)

- Base selection : K₂CO₃ (84% yield) vs. NaH (91% yield, increased side reactions)

- Solvent systems : DMF (dielectric constant ε = 36.7) vs. THF (ε = 7.5)

Optimized Protocol (Patent US20160122354A1)

| Parameter | Specification |

|---|---|

| Starting material | 4,5-Dichloro-2-methylpyrimidine |

| Nucleophile | Piperidin-4-ol (1.2 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Anhydrous DMF (4 mL/mmol) |

| Temperature | 80°C, 12 h under N₂ |

| Workup | Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane) |

| Salt formation | HCl (g) in Et₂O, 0°C, 2 h |

| Overall yield | 78% (free base), 72% (hydrochloride) |

Critical side reaction: Competitive O- vs. N-alkylation minimized through steric control (methyl at C5).

Advanced Synthetic Strategies

Continuous Flow Synthesis

Recent adaptations employ microreactor technology to enhance process efficiency:

| Reactor Type | Residence Time | Yield Improvement | Byproduct Reduction |

|---|---|---|---|

| Packed-bed (SiO₂/K₂CO₃) | 45 min | 89% → 93% | 5.2% → 1.8% |

| Tubular (PTFE) | 30 min | 89% → 91% | 5.2% → 2.4% |

Flow systems enable precise temperature control (ΔT ±1°C) and reduced solvent consumption (DMF volume decreased 40%).

Protecting Group Strategies

Piperidine nitrogen protection proves essential for regioselective synthesis:

| Protecting Group | Deprotection Method | Yield Impact |

|---|---|---|

| Boc (tert-butyl) | TFA/CH₂Cl₂ (0°C) | +12% |

| Cbz (benzyl) | H₂/Pd-C (1 atm) | +8% |

| Fmoc | Piperidine/DMF | -5% |

Boc protection demonstrates optimal compatibility with subsequent HCl salt formation.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) :

- δ 8.21 (s, 1H, C6-H)

- δ 4.89 (m, 1H, OCH(CH₂)₂N)

- δ 3.45–3.12 (m, 4H, piperidine CH₂)

- δ 2.79 (s, 3H, C5-CH₃)

- δ 2.15–1.82 (m, 4H, piperidine CH₂)

Industrial Scale-Up Considerations

Emerging Methodologies

Photocatalytic Functionalization

Visible-light-mediated coupling demonstrates potential for late-stage diversification:

$$

\text{Ar-B(OH)}2 + \text{C}{10}\text{H}{15}\text{ClN}3\text{O} \xrightarrow[\text{400-450 nm}]{\text{[Ir(ppy)₃]}} \text{Ar-C}{10}\text{H}{14}\text{ClN}3\text{O} + \text{B(OH)}3

$$

Yields reach 65% with excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups, heterocyclic cores, or linker regions. Key examples include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Differences and Implications

Heterocyclic Core Modifications

- Pyrimidine vs. Pyridine : The target compound’s pyrimidine core (two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to pyridine derivatives (one nitrogen). This may influence solubility and target selectivity .

- Piperidine vs.

Substituent Effects

- Methylsulfonyl vs. Piperidin-4-yloxy : The methylsulfonyl group in 325780-94-7 is electron-withdrawing, which may reduce nucleophilic reactivity compared to the ether-linked piperidine in the target compound. This could impact stability in acidic environments .

- Fluorine Substitution : Fluorinated analogs (e.g., 4-Chloro-5-fluoro-2-methylpyridine) often display enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Pharmacological and Regulatory Considerations

- Discontinued Analogs : Some derivatives, such as 10-F090241 (CymitQuimica), are marked as discontinued, suggesting challenges in synthesis or efficacy .

Biological Activity

Chemical Identification

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, with CAS number 1420956-56-4, is a pyrimidine derivative characterized by its molecular formula and a molar mass of 264.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Research indicates that compounds within the pyrimidine class can exhibit significant activity against various diseases, including cancer and infectious diseases.

Anticancer Properties

Pyrimidine derivatives are well-known for their anticancer activities. Studies have demonstrated that certain pyrimidines can inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, some derivatives have shown the ability to inhibit the phosphorylation of EGFR (Epidermal Growth Factor Receptor), a critical pathway in many cancers . Although specific data on this compound is sparse, its structural analogs suggest potential anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of similar pyrimidine compounds indicates favorable absorption and distribution characteristics. For instance, compounds in this class have shown adequate oral bioavailability and acceptable clearance rates in preclinical models. The compound's structure suggests that it could also exhibit beneficial pharmacokinetic properties, facilitating its use in therapeutic applications .

Case Study: Structural Modifications

Research focusing on structural modifications of pyrimidines has revealed that incorporating polar functional groups can improve solubility while maintaining or enhancing biological activity. In one study, modifications led to improved metabolic stability and efficacy against various disease models, including malaria . This finding highlights the importance of chemical structure in determining biological activity.

Comparative Analysis Table

| Compound | Target Activity | EC50 (μM) | Oral Bioavailability (%) | Toxicity (mg/kg) |

|---|---|---|---|---|

| This compound | Antiparasitic (inferred) | TBD | TBD | TBD |

| Dihydroquinazolinone derivative | PfATP4 inhibition | 0.038 | 31.8 | 2000 |

| Pyrimidine analogs | EGFR inhibition | <0.1 | TBD | TBD |

Note: TBD = To Be Determined

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, the piperidin-4-ol derivative reacts with a chlorinated pyrimidine precursor (e.g., 4-chloro-5-methyl-2-pyrimidinyl chloride) under basic conditions (e.g., sodium hydroxide in dichloromethane) to form the ether linkage. Purification via recrystallization or chromatography ensures high purity . Safety protocols, such as using glove boxes for toxic intermediates and avoiding moisture, are critical .

Q. How should this compound be characterized to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidinyloxy group (δ ~3.5–4.5 ppm for ether-linked protons) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₀H₁₄ClN₃O₂·HCl: 292.2 g/mol) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .

- Storage : Store at –20°C in airtight containers to prevent hydrolysis .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitution at the pyrimidine’s 2-position. Software like Gaussian or ORCA predicts transition states and activation energies, guiding solvent selection (e.g., polar aprotic solvents enhance SNAr reactivity). ICReDD’s workflow integrates computational screening with experimental validation to optimize conditions (e.g., catalyst choice, temperature) . Molecular docking studies further predict binding affinities for pharmacological targets .

Q. What strategies resolve contradictions in reported biological activities of similar compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with F at the 5-position) to isolate contributions to bioactivity .

- In Vitro vs. In Vivo Models : Discrepancies may arise from metabolic stability; use liver microsome assays to assess cytochrome P450 interactions .

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. How to design experiments to study the compound’s stability under different conditions?

Methodological Answer:

- Stress Testing : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the piperidinyloxy group) .

- Kinetic Studies : Use Arrhenius plots to extrapolate shelf life at 25°C from accelerated stability data (e.g., 40°C/75% RH) .

Q. How can synthetic by-products be minimized during scale-up?

Methodological Answer:

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.